Cavosonstat (formerly N91115) is a potent, selective, and orally bioavailable small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR) [, , ]. GSNOR plays a critical role in nitric oxide (NO) metabolism by degrading S-nitrosoglutahione (GSNO) [, ]. GSNO exerts anti-inflammatory, neuroprotective, and neurorestorative effects []. Cavosonstat's ability to inhibit GSNOR makes it a valuable tool in investigating the therapeutic potential of modulating the NO metabolome in various disease models, particularly stroke [].
While specific details regarding Cavosonstat's synthesis are limited in the provided literature, a derivative of Cavosonstat can be synthesized via a one-step, iron single-atom catalyzed cyclization reaction []. This method utilizes anilines and acetophenones as feedstock, offering an efficient and atom-economical alternative to traditional Suzuki coupling methods [].
Cavosonstat exerts its biological effects by selectively inhibiting GSNOR [, , ]. This inhibition prevents the degradation of GSNO, leading to an increase in its intracellular levels []. Consequently, the balance within the NO metabolome shifts towards the beneficial GSNO, mitigating the detrimental effects of excessive peroxynitrite (ONOO-) production []. This mechanism contributes to Cavosonstat's observed neuroprotective and anti-inflammatory properties in preclinical models [].
Stroke Research: Cavosonstat has demonstrated significant neuroprotective potential in preclinical stroke models []. Oral administration of Cavosonstat in a mouse model of transient cerebral ischemia and reperfusion (IR) resulted in reduced brain infarctions and edema, improved survival rates, and enhanced functional outcomes []. These positive effects were attributed to decreased GSNOR activity, reduced peroxynitrite levels, and increased GSNO levels, highlighting Cavosonstat's ability to modulate the NO metabolome for therapeutic benefit []. This therapeutic potential was further supported by studies in GSNOR knockout mice, which exhibited similar neuroprotective effects after stroke [].
Quinoline Synthesis: Cavosonstat derivatives can be synthesized through a one-step, iron single-atom catalyzed cyclization reaction, demonstrating its utility in organic synthesis []. This approach provides a potentially scalable and sustainable method for producing substituted quinolines, which are important structural motifs found in various pharmaceuticals and bioactive molecules [].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: